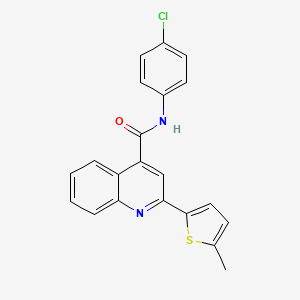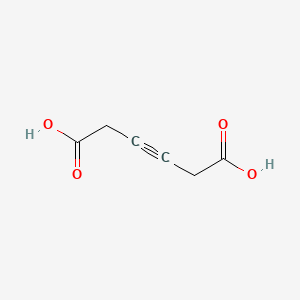![molecular formula C16H10ClNS B14736881 9-Chloro-7h-benzo[c]phenothiazine CAS No. 6314-37-0](/img/structure/B14736881.png)
9-Chloro-7h-benzo[c]phenothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chloro-7h-benzo[c]phenothiazine is a heterocyclic compound that belongs to the phenothiazine family It is characterized by the presence of a chlorine atom at the 9th position of the benzo[c]phenothiazine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-7h-benzo[c]phenothiazine typically involves the chlorination of benzo[c]phenothiazine. One common method is the electrophilic substitution reaction, where benzo[c]phenothiazine is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
化学反应分析
Types of Reactions
9-Chloro-7h-benzo[c]phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amine derivatives.
Substitution: Introduction of alkyl, acyl, or other functional groups.
科学研究应用
9-Chloro-7h-benzo[c]phenothiazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in the study of photophysical and redox properties.
Biology: Investigated for its potential as a photoredox catalyst in biological systems. It can facilitate various biochemical transformations.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 9-Chloro-7h-benzo[c]phenothiazine involves its interaction with molecular targets and pathways. The compound can act as a photoredox catalyst, facilitating electron transfer reactions under light irradiation. It can also interact with biological molecules, potentially inhibiting enzymes or modulating cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Benzo[c]phenothiazine: The parent compound without the chlorine substitution.
Dibenzo[b,i]phenothiazine: An extended phenothiazine with additional fused rings.
Naphtho[2,3-b]phenothiazine: A phenothiazine derivative with a naphthalene ring.
Uniqueness
9-Chloro-7h-benzo[c]phenothiazine is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and physical properties. The chlorine substitution can enhance the compound’s electron-withdrawing effects, making it more reactive in certain chemical reactions. Additionally, the chlorine atom can impact the compound’s photophysical properties, making it suitable for specific applications in photoredox catalysis and optoelectronics.
属性
CAS 编号 |
6314-37-0 |
|---|---|
分子式 |
C16H10ClNS |
分子量 |
283.8 g/mol |
IUPAC 名称 |
9-chloro-7H-benzo[c]phenothiazine |
InChI |
InChI=1S/C16H10ClNS/c17-11-6-8-15-14(9-11)18-13-7-5-10-3-1-2-4-12(10)16(13)19-15/h1-9,18H |
InChI 键 |
GPAVZFFLKQQJEV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC4=C(N3)C=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


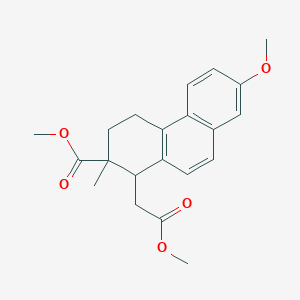
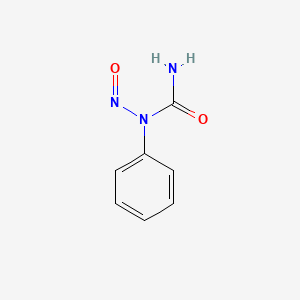
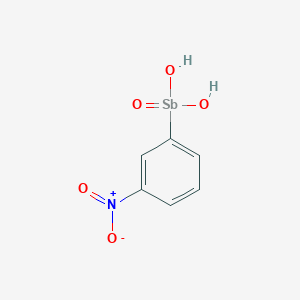

![2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]](/img/structure/B14736834.png)


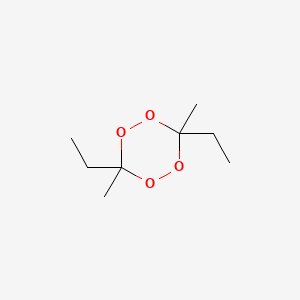

![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)


